molecular formula C9H6BrClN2O B13642568 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine

Cat. No.: B13642568
M. Wt: 273.51 g/mol
InChI Key: DNVFGGTVHJJIIP-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine typically involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . An alternative metal-free synthetic route involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave-assisted conditions .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often focus on eco-friendly and cost-effective approaches. The use of microwave-assisted synthesis and metal-free catalytic systems are preferred due to their lower environmental impact and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, amines, and oximes .

Scientific Research Applications

5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(5-Bromo-2-chlorophenyl)isoxazol-3-amine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .

Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

5-(5-bromo-2-chlorophenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C9H6BrClN2O/c10-5-1-2-7(11)6(3-5)8-4-9(12)13-14-8/h1-4H,(H2,12,13)

InChI Key

DNVFGGTVHJJIIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CC(=NO2)N)Cl

Origin of Product

United States

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